8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then cyclized to form the final product. Common reagents used in these reactions include phenylhydrazine, dimethylformamide, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a complex heterocyclic compound, it can be used as a building block for synthesizing other compounds.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrimidine, thiazole, or pyrimidinone rings, such as:
Thiazolopyrimidines: Known for their biological activities.
Pyrimidinones: Often used in medicinal chemistry.
Phenylethyl derivatives: Commonly found in various bioactive molecules.
Uniqueness
What sets 8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of these rings, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H22N4OS |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4,4-dimethyl-11-(1-phenylethyl)-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C18H22N4OS/c1-12(13-7-5-4-6-8-13)21-9-14-15(19-11-21)22-10-18(2,3)24-17(22)20-16(14)23/h4-8,12,19H,9-11H2,1-3H3 |
InChI Key |
ZTWQVVDMSZZHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(NC2)N4CC(SC4=NC3=O)(C)C |
Origin of Product |
United States |
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